Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO4S It is a derivative of cyclohexene, featuring a chlorosulfonyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate typically involves the chlorosulfonation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with chlorosulfonic acid, followed by esterification with methanol to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include various substituted cyclohexene derivatives, cyclohexane derivatives, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
- Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. The presence of both the chlorosulfonyl and carboxylate ester groups allows for a diverse range of chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chlorosulfonylcyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKEPHVZGCZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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